molecular formula C15H23NO5S B1342902 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate CAS No. 193475-82-0

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate

Cat. No. B1342902
M. Wt: 329.4 g/mol
InChI Key: LHPTXGAYGSHWTC-UHFFFAOYSA-N
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Description

“2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate” is a chemical compound with the CAS Number: 158690-56-3 . It has a molecular weight of 315.39 and its IUPAC name is 2-[(tert-butoxycarbonyl)amino]ethyl 4-methylbenzenesulfonate .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, it’s worth noting that tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H21NO5S/c1-11-5-7-12(8-6-11)21(17,18)19-10-9-15-13(16)20-14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Polymer Synthesis

  • 2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate has been explored in the synthesis of polymers, particularly polythiophenes. These polymers exhibit chiral self-assembling structures, influenced by hydrogen bond networks and π-stacks, both in solid states and solutions (Cagnoli et al., 2005).

Synthesis of Oxazole Derivatives

  • The compound plays a role in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This process includes a Pd-catalyzed amide coupling and subsequent oxazole formation, crucial for synthesizing macrocyclic azole peptides (Magata et al., 2017).

Amino Acid and Peptide Chemistry

  • It's used in the synthesis of chiral oxazolidinones from N-Boc derivatives of β-amino alcohols. The presence of a N-methyl substituent enhances the cyclization rate, important in amino acid chemistry (Agami et al., 1993).
  • The compound assists in the sequential deprotection/reprotection of the α-amino group in amino acid and dipeptide methyl esters. This process is crucial for synthesizing N-Boc-α-amino acid and peptide derivatives (Gioia et al., 2014).

Medicinal Chemistry

  • It is involved in synthesizing optically active azaallylic anions for medicinal chemistry applications. The reaction yields a mixture of an α-amino ketone derivative, highlighting its importance in the synthesis of biologically active compounds (Fioravanti et al., 1998).

Material Science

  • In material science, it's used in the synthesis of poly(oxazoline)s with telechelic antimicrobial functions. This involves the synthesis of poly(oxazoline) with both primary amino and antimicrobial functions, indicating its potential in creating antibacterial materials (Waschinski & Tiller, 2005).

Analytical Chemistry

  • This compound is also significant in analytical chemistry, especially in the indirect fluorescent visualization of aliphatic amines. It's used in reversed-phase ion pair chromatography for the quantitation of aliphatic amines, demonstrating its utility in analytical methods (Gallo & Walters, 1986).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound were not found in the search results, the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in dipeptide synthesis suggests potential applications in peptide and protein chemistry .

properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-12-6-8-13(9-7-12)22(18,19)20-11-10-16(5)14(17)21-15(2,3)4/h6-9H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPTXGAYGSHWTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butoxycarbonyl(methyl)amino)-ethyl 4-methylbenzenesulfonate

Synthesis routes and methods

Procedure details

To a mixture of 112a (9.0 g, 51 mmol), and Et3N (18.6 mL, 51 mmol) in DCM (100 mL) was added TsCl (9.77 g, 51 mmol). The mixture was stirred at rt for 4 h and concentrated. The residue was diluted with EA, washed with water. The organic layer was dried and concentrated to give 2-(tert-butoxycarbonyl(methyl)amino)ethyl 4-methylbenzenesulfonate 112b (10.0 g, 61%) as light yellow oil. ESI-LCMS: m/z=230.0
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
18.6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9.77 g
Type
reactant
Reaction Step Two

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